(3S,4S)-4-Methylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-Methylpyrrolidin-3-amine is a chiral amine that has gained widespread attention in the scientific community due to its diverse range of applications. It is a key intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine is not fully understood, but it is believed to involve the inhibition of key enzymes involved in viral replication, bacterial cell wall synthesis, and cancer cell proliferation. Additionally, ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to modulate neurotransmitter release in the brain, suggesting a potential role in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit viral replication, bacterial cell wall synthesis, and cancer cell proliferation. Additionally, ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to modulate neurotransmitter release in the brain, suggesting a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine in lab experiments include its high yields and enantiomeric purity, making it a popular chiral building block. Additionally, its diverse range of applications and promising pharmacological activity make it a valuable lead compound for drug discovery. However, limitations include the potential toxicity of the compound and the need for specialized equipment and expertise to handle chiral compounds.
Zukünftige Richtungen
For (((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine research include the development of new synthetic routes to improve yields and enantiomeric purity, the identification of new pharmacological targets for drug discovery, and the investigation of its potential role in the treatment of neurological disorders. Additionally, the use of (((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine as a chiral building block in the synthesis of complex compounds is an area of active research.
Synthesemethoden
The synthesis of ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine involves the reaction of (S)-malic acid with methylamine. The reaction proceeds through a diastereomeric salt intermediate, which is subsequently reduced with sodium borohydride to yield the desired chiral amine. This method has been optimized to provide high yields and enantiomeric purity, making it a popular route for the synthesis of ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine.
Wissenschaftliche Forschungsanwendungen
((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has found widespread use in scientific research due to its diverse range of applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Additionally, ((3S,4S)-4-Methylpyrrolidin-3-amine)-4-Methylpyrrolidin-3-amine has been shown to exhibit antiviral, antibacterial, and anticancer activity, making it a promising lead compound for drug discovery.
Eigenschaften
CAS-Nummer |
149714-40-9 |
---|---|
Produktname |
(3S,4S)-4-Methylpyrrolidin-3-amine |
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(3S,4S)-4-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
SLTMFXXAJKCIPQ-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@H]1CNC[C@H]1N |
SMILES |
CC1CNCC1N |
Kanonische SMILES |
CC1CNCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.